molecular formula C11H12O4S B13989678 2-(Cyclobutylsulfonyl)benzoic acid CAS No. 918810-35-2

2-(Cyclobutylsulfonyl)benzoic acid

Katalognummer: B13989678
CAS-Nummer: 918810-35-2
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: QPFXEFPJHWCDND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclobutylsulfonyl)benzoic acid is an organic compound characterized by the presence of a cyclobutylsulfonyl group attached to a benzoic acid moiety. This compound is notable for its unique structural features, which include a four-membered cyclobutane ring and a sulfonyl group, contributing to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Cyclobutylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Wissenschaftliche Forschungsanwendungen

2-(Cyclobutylsulfonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclobutylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

    Benzoic acid: Lacks the cyclobutylsulfonyl group, resulting in different chemical properties.

    Cyclobutylsulfonyl chloride: Used as a reagent in the synthesis of 2-(Cyclobutylsulfonyl)benzoic acid.

    Sulfonylbenzoic acids: Compounds with different alkyl or aryl groups attached to the sulfonyl group.

Uniqueness: this compound is unique due to the presence of the cyclobutylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities compared to other sulfonylbenzoic acids.

Eigenschaften

CAS-Nummer

918810-35-2

Molekularformel

C11H12O4S

Molekulargewicht

240.28 g/mol

IUPAC-Name

2-cyclobutylsulfonylbenzoic acid

InChI

InChI=1S/C11H12O4S/c12-11(13)9-6-1-2-7-10(9)16(14,15)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)

InChI-Schlüssel

QPFXEFPJHWCDND-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.